Regioisomeric Structural Differentiation: Pyridine-3-Carbonyl vs. Pyridine-2- and Pyridine-4-Carbonyl Analogs
The most immediate and quantifiable differentiation for CAS 2097913-13-6 lies in its regiosomeric identity. The compound is the 3-pyridyl isomer within a set of three known variants where the pyridine carbonyl is attached at the 2-, 3-, or 4-position . As established by the Markush structures in the originating patent (US8962641), the 'Ar' group, which encompasses pyridinyl moieties, is a key site for modulating ACC inhibitory activity, with the position of the heteroatom directly influencing binding affinity [1]. While head-to-head comparative IC50 data for all three isomers in a single assay panel is not publicly available, the structural divergence creates a calculated difference in molecular shape and electronic distribution that is a class-level predictor of differential target engagement .
| Evidence Dimension | Molecular structure and regiochemistry of the pyridine carbonyl attachment |
|---|---|
| Target Compound Data | Pyridine-3-carbonyl (nicotinoyl) substitution at the pyrrolidine nitrogen; InChI Key: RJJHCUVMTMOQCO-UHFFFAOYSA-N; Molecular Formula: C16H18N4O2; Molecular Weight: 298.34 g/mol |
| Comparator Or Baseline | Pyridine-2-carbonyl isomer (CAS 2097932-08-4) and Pyridine-4-carbonyl isomer (CAS 2097872-41-6); same molecular formula and weight |
| Quantified Difference | The nitrogen atom position creates distinct hydrogen-bond acceptor/donor profiles and dipole moments across the isomers. The 3-substituted isomer presents a meta-orientation that is geometrically non-superimposable with the ortho (2-) or para (4-) isomers, leading to divergent binding poses in target protein pockets. |
| Conditions | Structural comparison inferred from 2D and 3D molecular modeling; biological relevance inferred from general SAR of heteroaryl-substituted pyrrolidine ACC inhibitors described in patent literature. |
Why This Matters
For any assay requiring ACC2 or ACC1 inhibition, the wrong isomer will almost certainly produce a different IC50 value, rendering cross-study comparisons invalid and wasting experimental resources.
- [1] Boehringer Ingelheim International GmbH. (2014). Pyrimidine-substituted pyrrolidine derivatives, pharmaceutical compositions and uses thereof. U.S. Patent No. US8962641B2. See claims and general formula for 'Ar' group definitions. View Source
